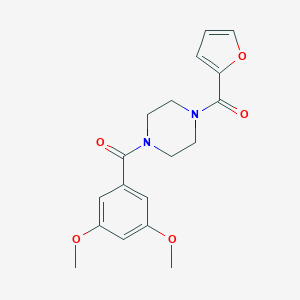
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFMP is a piperazine derivative that has been synthesized through a multi-step process, and it exhibits unique biochemical and physiological properties that make it a promising candidate for research purposes.
Mecanismo De Acción
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exerts its effects through the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. By inhibiting these enzymes, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine increases the concentration of neurotransmitters, leading to enhanced synaptic transmission and improved cognitive function. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of certain ion channels, which can further enhance its effects on neuronal function.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exhibits a range of biochemical and physiological effects that make it a valuable compound for research purposes. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high purity, high yield, and unique biochemical and physiological properties. However, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine also has certain limitations, such as its relatively high cost and limited solubility in certain solvents. These limitations must be taken into consideration when designing experiments using 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine.
Direcciones Futuras
There are several future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, including the development of novel drugs for the treatment of neurodegenerative disorders, the investigation of its effects on ion channels and other neuronal targets, and the exploration of its potential applications in other scientific research fields, such as biochemistry and pharmacology. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.
Métodos De Síntesis
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-furoylpiperazine in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine as the final product. The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been optimized to yield high purity and high yield, making it a valuable compound for research purposes.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This makes 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine a promising candidate for the development of drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H20N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-10-13(11-15(12-14)24-2)17(21)19-5-7-20(8-6-19)18(22)16-4-3-9-25-16/h3-4,9-12H,5-8H2,1-2H3 |
Clave InChI |
WMRWXLWHCWAKLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)




![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)